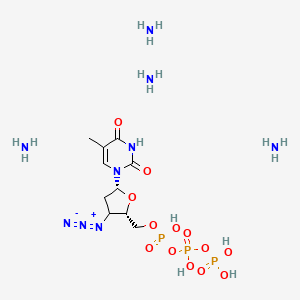
AZT triphosphate (tetraammonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZT triphosphate (tetraammonium) is a phosphorylated derivative of azidothymidine, a nucleoside analog reverse-transcriptase inhibitor. It is primarily known for its role in the treatment of human immunodeficiency virus (HIV) infections. The compound is a potent inhibitor of the reverse transcriptase enzyme, which is crucial for the replication of HIV.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AZT triphosphate (tetraammonium) typically involves the phosphorylation of azidothymidine. The process begins with the conversion of azidothymidine to its monophosphate form, followed by further phosphorylation to obtain the triphosphate derivative. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents, along with appropriate catalysts and solvents .
Industrial Production Methods: Industrial production of AZT triphosphate (tetraammonium) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the stability of the compound and to minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: AZT triphosphate (tetraammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium azide or halide salts.
Major Products Formed: The major products formed from these reactions include various derivatives of AZT triphosphate, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
AZT triphosphate (tetraammonium) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is employed in research on nucleic acid synthesis and enzyme inhibition.
Medicine: AZT triphosphate is a key component in the development of antiretroviral therapies for HIV.
Industry: It is used in the production of diagnostic reagents and as a reference standard in analytical chemistry
Mécanisme D'action
AZT triphosphate (tetraammonium) exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the viral DNA during reverse transcription, leading to chain termination. This prevents the synthesis of full-length viral DNA, thereby inhibiting viral replication. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to nucleic acid synthesis .
Similar Compounds:
Stavudine triphosphate: Another nucleoside analog used in HIV treatment.
Didanosine triphosphate: Similar in structure and function to AZT triphosphate.
Lamivudine triphosphate: Also used in combination therapies for HIV
Uniqueness: AZT triphosphate (tetraammonium) is unique due to its specific inhibition of the HIV reverse transcriptase enzyme and its ability to be incorporated into viral DNA, leading to chain termination. This makes it a crucial component in antiretroviral therapy, particularly in combination with other drugs to prevent resistance development .
Propriétés
Formule moléculaire |
C10H28N9O13P3 |
|---|---|
Poids moléculaire |
575.30 g/mol |
Nom IUPAC |
azane;[[(2S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.4H3N/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20);4*1H3/t6?,7-,8-;;;;/m1..../s1 |
Clé InChI |
VWCGMAZQPWJRQP-TVQGIFJUSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-].N.N.N.N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-].N.N.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B10855251.png)
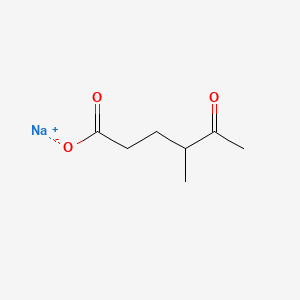
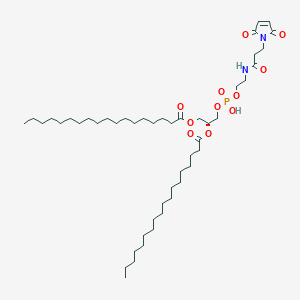
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride](/img/structure/B10855268.png)
![methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid](/img/structure/B10855269.png)
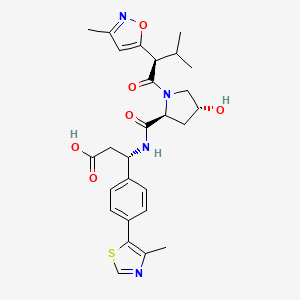
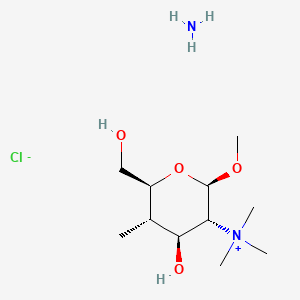
![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)

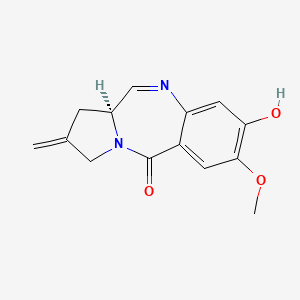
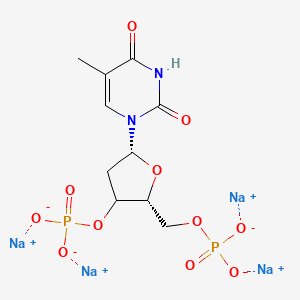
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane](/img/structure/B10855324.png)
